molecular formula C17H18ClN3O3S2 B2523320 1-(Benzenesulfonyl)-4-[6-chloro-2-(methylsulfanyl)pyridine-3-carbonyl]piperazine CAS No. 1384803-50-2

1-(Benzenesulfonyl)-4-[6-chloro-2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

Cat. No. B2523320
CAS RN: 1384803-50-2
M. Wt: 411.92
InChI Key: MAWCRSHBPIBOCL-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-[6-chloro-2-(methylsulfanyl)pyridine-3-carbonyl]piperazine, commonly known as BPIP, is a chemical compound that has shown promising results in scientific research. BPIP is a piperazine derivative that has been extensively studied for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of BPIP involves the inhibition of various enzymes and proteins that play a crucial role in the development and progression of diseases. BPIP has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
BPIP has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in the brain, which can help in the prevention of neurodegenerative diseases. BPIP has also been found to inhibit the growth and migration of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

BPIP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, BPIP has some limitations as well. Its solubility in water is limited, which can affect its bioavailability. It also requires further studies to determine its pharmacokinetic properties.

Future Directions

There are several future directions for the study of BPIP. One area of research is the development of BPIP analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of BPIP in the treatment of other diseases such as multiple sclerosis and rheumatoid arthritis. Further studies are also needed to determine the optimal dosage and administration of BPIP for therapeutic use.
Conclusion:
In conclusion, BPIP is a promising compound that has shown potential for the treatment of various diseases. Its synthesis method is well-established, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the therapeutic potential of BPIP and its role in the treatment of diseases.

Synthesis Methods

The synthesis of BPIP involves the reaction of 6-chloro-2-(methylsulfanyl)pyridine-3-carboxylic acid with benzenesulfonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with piperazine in the presence of potassium carbonate to yield BPIP. The purity of the compound is confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

BPIP has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. BPIP has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(6-chloro-2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3S2/c1-25-16-14(7-8-15(18)19-16)17(22)20-9-11-21(12-10-20)26(23,24)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWCRSHBPIBOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=N1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)-4-[6-chloro-2-(methylsulfanyl)pyridine-3-carbonyl]piperazine

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